BenchChemオンラインストアへようこそ!

4-[2-(Pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine

CDK4/6 inhibition kinase assay anticancer drug discovery

4-[2-(Pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine (CAS 1823183-38-5) is a heterocyclic small molecule (C12H9N5S, MW 255.30) that serves as the core scaffold for a novel class of highly potent and selective cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors. This compound belongs to the N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine series, which has been the subject of extensive medicinal chemistry optimization resulting in clinical development candidates.

Molecular Formula C12H9N5S
Molecular Weight 255.3 g/mol
CAS No. 1823183-38-5
Cat. No. B1407135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(Pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine
CAS1823183-38-5
Molecular FormulaC12H9N5S
Molecular Weight255.3 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NC=C(S2)C3=NC(=NC=C3)N
InChIInChI=1S/C12H9N5S/c13-12-15-6-4-8(17-12)10-7-16-11(18-10)9-3-1-2-5-14-9/h1-7H,(H2,13,15,17)
InChIKeyOZMFXBYHUAOGAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(Pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine (CAS 1823183-38-5) as a Core Scaffold for Selective CDK4/6 Kinase Inhibitors


4-[2-(Pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine (CAS 1823183-38-5) is a heterocyclic small molecule (C12H9N5S, MW 255.30) that serves as the core scaffold for a novel class of highly potent and selective cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors [1]. This compound belongs to the N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine series, which has been the subject of extensive medicinal chemistry optimization resulting in clinical development candidates [2]. The core scaffold itself is characterized by a 2-aminopyrimidine ring linked at the 4-position to a thiazole, which is in turn substituted at the 2-position with a pyridine ring.

Why Generic Substitution of 4-[2-(Pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine Fails in CDK4/6-Targeted Research


Minor structural modifications to the 4-[2-(Pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine scaffold profoundly alter selectivity and potency profiles. The core scaffold provides the essential hinge-binding motif for ATP-competitive inhibition, while substituents on the pyridine, thiazole, or pyrimidine rings dictate kinase selectivity over anti-targets such as CDK1, CDK7, and CDK9 [1]. In-class compounds cannot be interchanged because subtle changes—such as replacement of the pyridin-2-yl group or modification of the aminopyrimidine—can lead to complete loss of CDK4/6 selectivity, altered pharmacokinetic properties, or emergence of off-target toxicity [2]. The quantitative evidence below demonstrates the specific structure-activity relationships that make this scaffold uniquely suited for selective CDK4/6 inhibition.

Quantitative Differentiation Evidence for 4-[2-(Pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine as a CDK4/6 Inhibitor Scaffold


CDK4/Cyclin D1 and CDK6/Cyclin D1 Kinase Inhibitory Potency of Optimized Derivatives

Medicinal chemistry optimization of the 4-[2-(Pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine scaffold yielded compound 83, an orally bioavailable derivative exhibiting potent inhibition of both CDK4/cyclin D1 (IC50 = 3.0 nM) and CDK6/cyclin D1 (IC50 = 2.0 nM) [1]. In comparison, the clinically approved CDK4/6 inhibitor Palbociclib (PD-0332991) exhibits IC50 values of 11 nM for CDK4/cyclin D1 and 15 nM for CDK6/cyclin D1 under comparable assay conditions [2]. This represents an approximately 3.7-fold and 7.5-fold improvement in potency against CDK4 and CDK6, respectively.

CDK4/6 inhibition kinase assay anticancer drug discovery

Selectivity Profile Against Non-Cell-Cycle CDKs (CDK1, CDK7, CDK9)

A defining feature of the N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine series is its marked selectivity for CDK4/6 over CDK1, CDK7, and CDK9 [1]. Compound 83 exhibited CDK1/cyclin B IC50 > 10,000 nM, yielding a selectivity index of >3,333-fold versus CDK4 and >5,000-fold versus CDK6 [1]. In contrast, early-generation pan-CDK inhibitors such as Flavopiridol inhibit CDK1, CDK4, and CDK9 with roughly equipotent IC50 values in the 30–100 nM range, resulting in dose-limiting myelosuppression [2].

kinase selectivity CDK family safety pharmacology

Antiproliferative Activity in Human Cancer Cell Lines Harboring CDK4/6 Pathway Dependencies

Optimized derivatives from this scaffold series demonstrated potent antiproliferative activity across a broad panel of human cancer cell lines. Compounds 58 and 69—both containing the 4-[2-(Pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine core—inhibited growth of melanoma cells harboring multiple BRAF and NRAS mutations with GI50 values in the low nanomolar range [1]. Specifically, compound 69 exhibited GI50 values of 12–45 nM against a panel of melanoma lines, comparable to the clinically approved CDK4/6 inhibitor Abemaciclib (GI50 ~30–80 nM) in similar models [1][2].

antiproliferative activity cancer cell lines melanoma

In Vivo Antitumor Efficacy and Tolerability in Acute Myeloid Leukemia Xenograft Models

Compound 83, an optimized derivative of the 4-[2-(Pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine scaffold, was evaluated in MV4-11 acute myeloid leukemia (AML) xenograft-bearing mice. Repeated oral administration of 83 at 50 mg/kg BID caused marked tumor growth inhibition (TGI > 80%) without significant body weight loss or clinical signs of toxicity [1]. This tolerability profile is noteworthy when compared to pan-CDK inhibitors, where dose-limiting toxicity often precludes sustained target engagement [2].

in vivo efficacy xenograft model AML

Oral Bioavailability and Pharmacokinetic Profile of the Scaffold's Lead Derivative

Compound 83, derived from the 4-[2-(Pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine scaffold, demonstrated favorable oral pharmacokinetics in mice with an oral bioavailability (F) of 42%, a half-life (t1/2) of 3.2 hours, and high plasma exposure (AUC0–∞ = 18.9 μM·h) following a single oral dose of 10 mg/kg [1]. These parameters compare favorably to Ribociclib, which exhibits an oral bioavailability of approximately 45–50% and t1/2 of ~2–3 hours in murine models [2].

oral bioavailability pharmacokinetics drug-like properties

High-Impact Application Scenarios for 4-[2-(Pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine in Scientific Research and Drug Discovery


Lead Optimization Starting Point for Selective CDK4/6 Inhibitor Drug Discovery Programs

The 4-[2-(Pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine scaffold provides an ideal starting point for structure-based lead optimization of selective CDK4/6 inhibitors. With proven kinase potency in the low nanomolar range (IC50 < 5 nM for optimized derivatives) and >3,000-fold selectivity over CDK1 [1], the scaffold enables medicinal chemists to explore diverse substitution patterns at multiple vectors while maintaining the core pharmacophore. The scaffold's synthetic tractability and commercial availability as CAS 1823183-38-5 facilitate rapid SAR exploration through parallel synthesis approaches [2].

Pharmacological Tool Compound Development for CDK4/6-Dependent Cancer Biology Studies

Researchers investigating CDK4/6-dependent mechanisms in cancer biology can leverage the scaffold to generate potent and selective chemical probes. The established selectivity profile—particularly the >5,000-fold discrimination against CDK1—minimizes confounding off-target effects that have plagued earlier CDK inhibitors [1]. This is critical for target validation studies in RB-proficient tumor models, where selective CDK4/6 inhibition is required to dissect cell-cycle regulatory pathways without triggering CDK1-mediated toxicity responses [2].

Development of CDK4/6 Inhibitors for BRAF/NRAS-Mutant Melanoma and Drug-Resistant Cancers

The demonstrated antiproliferative activity of this scaffold's derivatives in melanoma cells harboring multiple BRAF and NRAS mutations (GI50 values of 12–45 nM) [1] supports its application in developing therapies for MAPK-pathway-driven malignancies. This is especially relevant for patients who have developed resistance to BRAF/MEK inhibitors, where CDK4/6 inhibition represents an orthogonal therapeutic strategy. The scaffold can be prioritized for medicinal chemistry campaigns targeting NRAS-mutant melanoma, a patient population with high unmet medical need [2].

Oral CDK4/6 Inhibitor Development for Hematological Malignancies Including AML

The favorable oral pharmacokinetics (F = 42%, t1/2 = 3.2 h) [1] and potent in vivo antitumor activity in AML xenograft models (TGI > 80% at 50 mg/kg BID without toxicity) [2] position this scaffold for development of oral CDK4/6 inhibitors targeting hematological malignancies. The tolerable chronic dosing profile enables combination studies with standard-of-care agents, and the scaffold can serve as a versatile template for designing next-generation CDK4/6 inhibitors with improved brain penetration for CNS leukemia applications.

Quote Request

Request a Quote for 4-[2-(Pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.